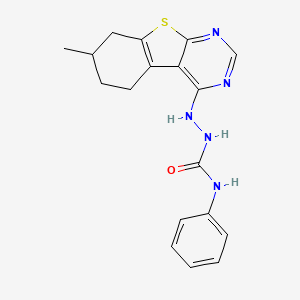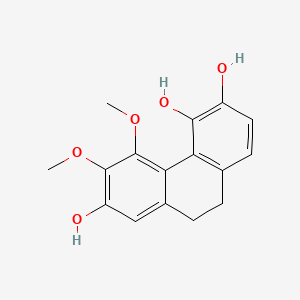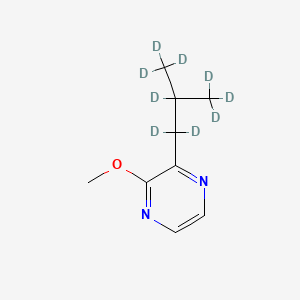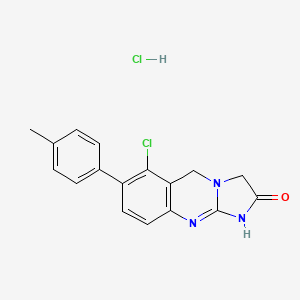
Antitumor agent-100 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antitumor agent-100 (hydrochloride) is a potent apoptosis inducer and molecular glue with significant antitumor activity. It targets the PDE3A-SLFN12 complex, leading to the stabilization of SLFN12 and subsequent inhibition of protein translation, ultimately causing apoptosis in tumor cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-100 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of Antitumor agent-100 (hydrochloride) follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
Antitumor agent-100 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various intermediates and derivatives of Antitumor agent-100 (hydrochloride), each with potential biological activity .
科学研究应用
Antitumor agent-100 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying molecular interactions and reaction mechanisms.
Biology: Investigated for its role in inducing apoptosis and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its potent antitumor activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用机制
Antitumor agent-100 (hydrochloride) exerts its effects by binding to the PDE3A enzyme pocket, recruiting and stabilizing SLFN12. This interaction prevents protein translation, leading to the induction of apoptosis in tumor cells. The molecular targets involved include PDE3A and SLFN12, which play crucial roles in the compound’s antitumor activity .
相似化合物的比较
Similar Compounds
Venetoclax: Blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Lenalidomide: An immunomodulatory drug with antitumor properties.
Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.
Uniqueness
Antitumor agent-100 (hydrochloride) is unique due to its dual role as an apoptosis inducer and molecular glue, specifically targeting the PDE3A-SLFN12 complex. This specific mechanism of action distinguishes it from other antitumor agents, making it a valuable compound in cancer research and therapy .
属性
分子式 |
C17H15Cl2N3O |
|---|---|
分子量 |
348.2 g/mol |
IUPAC 名称 |
6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C17H14ClN3O.ClH/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14;/h2-7H,8-9H2,1H3,(H,19,20,22);1H |
InChI 键 |
LYJYIBIMUKOLLM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


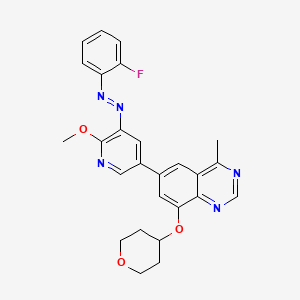
![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

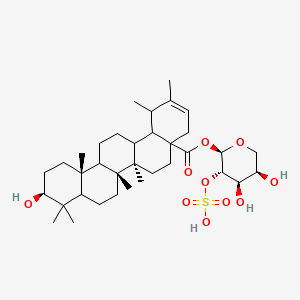
![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
![4-[2-[3-[(E)-2-(7-iodo-1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]-1-methylpyrido[3,4-b]indol-9-yl]ethyl]morpholine;iodide](/img/structure/B12372869.png)



![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
